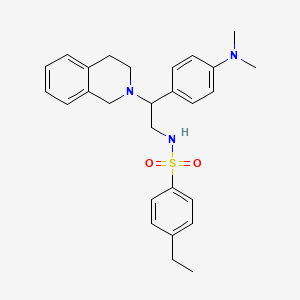
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H33N3O2S and its molecular weight is 463.64. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Synthesis
The synthesis of amino and acylamino derivatives of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones, including compounds similar in structure to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethylbenzenesulfonamide, has shown significant antitumor activity. These compounds' potency against tumor cells varied with the position of substitution on the anthracene nucleus, indicating the importance of structural modifications for enhancing antitumor efficacy. Among these, certain amino derivatives exhibited higher potency than unsubstituted parent compounds, suggesting potential for further exploration as antitumor agents (Sami et al., 1995).
Another study focused on the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at various positions, which demonstrated enhanced antitumor activity against a panel of tumor cells, including human melanoma and ovarian carcinoma. The introduction of substituents such as methoxy, ethoxy, and fluoro groups improved the ratio of cardiotoxicity to tumor-cell toxicity compared to azonafide, a known antitumor drug. This research highlights the potential of structurally modified isoquinolines as promising anticancer agents (Sami et al., 1996).
Synthesis of N-heteroaromatic Compounds
- A study presented a protocol based on cyclocarbonylative Sonogashira reactions for synthesizing N-containing heterocycles, demonstrating the versatility of similar compounds in organic synthesis. This method allows for the efficient synthesis of carbonylmethylene isoindolines and dihydrobenzoazepines, showcasing the utility of sulfonamide derivatives in accessing diverse heteroaromatic structures (Aronica et al., 2016).
Crystal Structure and Molecular Interactions
- The crystal structure of a compound structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-ethylbenzenesulfonamide was analyzed, revealing intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds. These findings provide insights into the molecular conformation and interactions critical for the biological activity of similar sulfonamide derivatives (Gelbrich et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2S/c1-4-21-9-15-26(16-10-21)33(31,32)28-19-27(23-11-13-25(14-12-23)29(2)3)30-18-17-22-7-5-6-8-24(22)20-30/h5-16,27-28H,4,17-20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFTWCGMRQCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


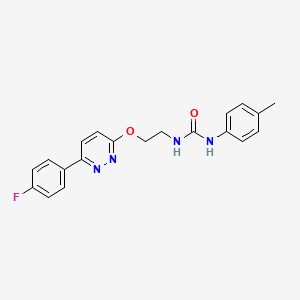
![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)
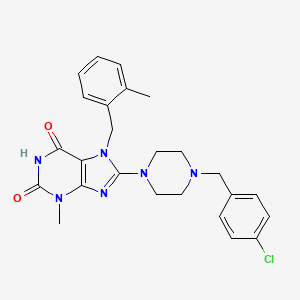
![3-[1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2385753.png)
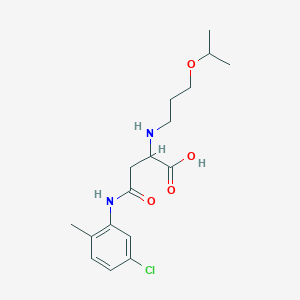
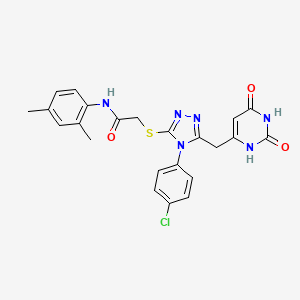
![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)